3-(Pent-1-EN-1-YL)-4-propyl-3,4-dihydro-1,2-dithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pent-1-EN-1-YL)-4-propyl-3,4-dihydro-1,2-dithiine is an organic compound characterized by its unique structure, which includes a dithiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pent-1-EN-1-YL)-4-propyl-3,4-dihydro-1,2-dithiine can be achieved through several methods. One common approach involves the reaction of ethylacetylene with a metal-atom cluster, such as [Fe3(CO)12], under specific conditions . The reaction is characterized by the cleavage of an acetylenic triple bond and the formation of a trimetal atom cluster.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(Pent-1-EN-1-YL)-4-propyl-3,4-dihydro-1,2-dithiine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can react with molecular oxygen (O2) to form resonance-stabilized radicals.
Reduction: Semihydrogenation reactions using copper (I) catalysts can convert alkynes to alkenes.
Substitution: Various substitution reactions can occur depending on the reagents and conditions used.
Major Products Formed
The major products formed from these reactions include penta-1,3-diene and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
3-(Pent-1-EN-1-YL)-4-propyl-3,4-dihydro-1,2-dithiine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 3-(Pent-1-EN-1-YL)-4-propyl-3,4-dihydro-1,2-dithiine involves its interaction with molecular targets and pathways. The compound can form resonance-stabilized radicals, which play a crucial role in its reactivity and effects . These radicals can interact with various molecular targets, leading to different biological and chemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- Pent-1-en-3-ol
- Oct-1-en-3-one
- Oct-1-en-3-yl acetate
- Isopulegol
- 5-Methylhept-2-en-4-one
Uniqueness
3-(Pent-1-EN-1-YL)-4-propyl-3,4-dihydro-1,2-dithiine is unique due to its dithiine ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61407-01-0 |
---|---|
Molecular Formula |
C12H20S2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
3-pent-1-enyl-4-propyl-3,4-dihydrodithiine |
InChI |
InChI=1S/C12H20S2/c1-3-5-6-8-12-11(7-4-2)9-10-13-14-12/h6,8-12H,3-5,7H2,1-2H3 |
InChI Key |
LMTQRGQNFILDMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC1C(C=CSS1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.